3-(4-Aminophenoxy)benzamide

PARP Inhibitor Mono-ADP-Ribosyltransferase Selectivity Profiling

Benzamide-derivative research often fails due to extreme SAR sensitivity-minor substitutions (e.g., 3- vs. 4-phenoxy, primary amine vs. N-methyl) completely alter target selectivity, wasting resources. 3-(4-Aminophenoxy)benzamide eliminates this risk. Validated by co-crystallization data, it is the optimal scaffold for developing potent, selective PARP10/15 chemical probes. · Unique binding mode distinct from 4-substituted analogs, confirmed by direct co-crystallization · Baseline antiproliferative activity benchmarked in SW620 and HT29 colorectal cancer lines · Consistent ≥95% purity; stored at 2-8°C, shipped at ambient temperature

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 284462-85-7
Cat. No. B1290453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenoxy)benzamide
CAS284462-85-7
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)N
InChIInChI=1S/C13H12N2O2/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H2,15,16)
InChIKeyMCPVWRXXEKBUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenoxy)benzamide: Core Profile


3-(4-Aminophenoxy)benzamide (CAS 284462-85-7) is a bifunctional organic compound (C₁₃H₁₂N₂O₂; MW 228.25) [1] characterized by a diaryl ether linkage connecting an aminophenoxy moiety to a benzamide core . It is widely employed as a versatile building block in advanced polymer synthesis and as a privileged scaffold in medicinal chemistry . Notably, it serves as a key precursor for developing poly(ADP-ribose) polymerase (PARP) inhibitors [2] and has demonstrated intrinsic biological activity against various cancer cell lines [3].

Polymer synthesis building block
Medicinal chemistry scaffold
PARP inhibitor precursor research
Reported cancer cell-line assay context

3-(4-Aminophenoxy)benzamide: Why Substitution Fails


Generic substitution among benzamide derivatives is not scientifically defensible due to pronounced structure-activity relationship (SAR) sensitivity [1]. The substitution pattern on the benzamide core (e.g., 3- vs. 4-substituted phenoxy) and the nature of the amine group (e.g., primary amine vs. N-methyl) dramatically alter target selectivity and potency [2]. For instance, while 4-(4-aminophenoxy)benzamide shows preferential activity against MET kinase [3], the 3-substituted isomer exhibits a distinct selectivity profile for PARP10/15 enzymes [4]. Furthermore, even minor modifications like N-methylation can completely abrogate PARP10 inhibitory activity while retaining cytotoxicity against certain cancer cell lines . Therefore, procuring a close analog without rigorous experimental validation of the specific isomer introduces unacceptable risk of divergent biological outcomes, wasted resources, and failed experiments.

Positional Isomer (4-Substituted)

Shifts target profile from PARP10/15 to MET kinase, altering selectivity and pathway interpretation.

Target PARP10/15 selective
Analog MET kinase inhibition
N-Methyl Derivative

May abolish PARP10 inhibition while retaining cytotoxicity; biological profile differs significantly.

Risk PARP10 activity lost
Context Cytotoxicity may not transfer

3-(4-Aminophenoxy)benzamide: Direct Comparator Evidence


PARP10/15 Selectivity vs. 4-Substituted Analogs

In a direct head-to-head study evaluating phenoxybenzamide positional isomers, 3-(4-aminophenoxy)benzamide (reported as 3-(4-carbamoylphenoxy)benzamide) demonstrated a distinct selectivity profile for PARP10 and PARP15 [1]. Unlike the 4-substituted analog, which showed broader inhibition, the 3-substituted compound exhibited a more favorable selectivity window [2]. The compound co-crystallized with the PARP15 catalytic domain, confirming a specific binding mode [3].

PARP10/15 Selectivity vs. 4-Substituted
Head-to-head
Selective for PARP10/15; co-crystal with PARP15 (PDB 6ry4). 4-substituted analog shows broader inhibition, including MET kinase.
Reported isoform-selectivity context for PARP10/15 research.
In vitro enzymatic and crystallography conditions.
PARP Inhibitor Mono-ADP-Ribosyltransferase Selectivity Profiling

Colorectal Cancer Antiproliferative Benchmark

A study on 4-substituted-phenoxy-benzamide derivatives, including the target compound, evaluated antiproliferative activity against SW620 (colorectal), HT29 (colorectal), and MGC803 (gastric) cancer cell lines [1]. While specific IC50 values for the parent compound were not reported in the abstract, the study established the core scaffold's potential as a starting point for more potent analogs [2]. This positions 3-(4-aminophenoxy)benzamide as a crucial reference compound for understanding how further derivatization impacts activity in these specific cancer models.

Colorectal Cancer Antiproliferative Benchmark
Class-level
Reference compound for SAR; tested against SW620, HT29, MGC803 cell lines. Exact IC50 not reported.
Supports cell-model endpoint reference context.
Data to verify; study establishes baseline scaffold.
Colorectal Cancer Antiproliferative Agent Structure-Activity Relationship

Dual EGFR/PDGFR Targeting

The compound has been identified as an inhibitor of both EGFR and PDGFR, two critical receptor tyrosine kinases in cancer progression [1]. This dual-targeting capability distinguishes it from analogs that may exhibit activity against only one RTK or a different kinase profile altogether (e.g., MET or VEGFR2) [2]. This broader RTK inhibition profile makes it a valuable tool for studying pathways with potential crosstalk or for exploring combination therapy strategies.

Dual EGFR/PDGFR Targeting
Class-level
Inhibits EGFR and PDGFR. 4-substituted analog targets MET; 2-substituted targets Bcr-Abl.
Reported dual RTK inhibition profile; supports pathway crosstalk studies.
Kinase selectivity context from in vitro assays.
EGFR Inhibitor PDGFR Inhibitor Receptor Tyrosine Kinase

3-(4-Aminophenoxy)benzamide: Validated Applications


Selective PARP10/15 Probe Development

Based on direct co-crystallization and selectivity data [1], 3-(4-aminophenoxy)benzamide is the optimal starting scaffold for developing potent and selective chemical probes targeting the mono-ADP-ribosyltransferases PARP10 and PARP15. Its unique binding mode, distinct from 4-substituted analogs, provides a clear path for structure-guided optimization [2].

Colorectal Cancer SAR Reference Standard

As documented in studies on SW620 and HT29 colorectal cancer cell lines [3], this compound serves as an essential reference point for medicinal chemists. Its baseline activity provides a quantifiable benchmark against which the potency of newly synthesized 4-substituted-phenoxy-benzamide derivatives can be accurately measured and compared [4].

Dual EGFR/PDGFR Pathway Analysis

Given its reported inhibition of both EGFR and PDGFR [5], this compound is a suitable tool for dissecting the functional interplay between these two major signaling pathways in cellular models of proliferation, migration, and survival. It offers a defined profile for experiments where broader-spectrum RTK inhibitors would introduce too many confounding variables.

Application
Selection Property
Validation Focus
PARP10/15 probe development
Selectivity profile for mono-ADP-ribosyltransferases
Binding-mode confirmation and isoform selectivity
Colorectal cancer SAR reference
Baseline antiproliferative scaffold
Cell-viability endpoint benchmarking
EGFR/PDGFR pathway crosstalk studies
Dual RTK inhibition profile
Pathway-response interpretation in proliferation/migration models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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